molecular formula C5H5NO4S B2880778 Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate CAS No. 61689-40-5

Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate

Cat. No. B2880778
Key on ui cas rn: 61689-40-5
M. Wt: 175.16
InChI Key: DALSSTCLLLLFJN-UHFFFAOYSA-N
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Patent
US08927688B2

Procedure details

A mixture of ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate (U.S. Publication No. 2005/0096362) (1.5 g, 8.56 mmol) and benzonitrile (4.37 ml, 42.8 mmol) in 1,2-dichrlotobenzene (15.42 ml, 137 mmol) was heated to 160° C. for 4 days. The reaction was then cooled down to RT and the solvent was evaporated by heated the reaction at 75° C. at maximum vacuum. The residue was purified on silica gel chromatography (100% CH2Cl2 to 3% EtOAc in CH2Cl2) to provide the title material (0.064 g, 3%). LC (Method B): 2.021 min. HRMS (ESI) calcd for C11H11N2O2S [M+H]+ m/z 235.0541. found 235. 1H NMR (CDCl3, 400 MHz) δ ppm: 8.01-8.09 (m, 1H), 7.49-7.59 (m, 2H), 4.56 (q, J=7.17 Hz, 1H), 1.50 (t, J=7.24 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.37 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1,2-dichrlotobenzene
Quantity
15.42 mL
Type
reactant
Reaction Step Two
Yield
3%

Identifiers

REACTION_CXSMILES
O=C1[S:6][N:5]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])O1.[C:12](#[N:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:13]1([C:12]2[S:6][N:5]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:19]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1OC(=NS1)C(=O)OCC
Step Two
Name
Quantity
4.37 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
1,2-dichrlotobenzene
Quantity
15.42 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
by heated
CUSTOM
Type
CUSTOM
Details
the reaction at 75° C. at maximum vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel chromatography (100% CH2Cl2 to 3% EtOAc in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC(=NS1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.064 g
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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